molecular formula C22H24N4O2S B11265954 4-[4-(2,5-Dimethylbenzenesulfonyl)piperazin-1-YL]-6-phenylpyrimidine

4-[4-(2,5-Dimethylbenzenesulfonyl)piperazin-1-YL]-6-phenylpyrimidine

Cat. No.: B11265954
M. Wt: 408.5 g/mol
InChI Key: ZCHRRAKVFFLDQG-UHFFFAOYSA-N
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Description

4-[4-(2,5-Dimethylbenzenesulfonyl)piperazin-1-YL]-6-phenylpyrimidine is a synthetic compound known for its diverse applications in scientific research This compound is characterized by its unique chemical structure, which includes a piperazine ring substituted with a 2,5-dimethylbenzenesulfonyl group and a phenylpyrimidine moiety

Preparation Methods

The synthesis of 4-[4-(2,5-Dimethylbenzenesulfonyl)piperazin-1-YL]-6-phenylpyrimidine involves multiple steps. One common synthetic route includes the reaction of 2,5-dimethylbenzenesulfonyl chloride with piperazine to form 4-(2,5-dimethylbenzenesulfonyl)piperazine. This intermediate is then reacted with 6-phenylpyrimidine-4-carbaldehyde under appropriate conditions to yield the final product. The reaction conditions typically involve the use of organic solvents, such as dichloromethane or chloroform, and may require catalysts or reagents like triethylamine to facilitate the reaction .

Chemical Reactions Analysis

4-[4-(2,5-Dimethylbenzenesulfonyl)piperazin-1-YL]-6-phenylpyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups like sulfonyl to sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the sulfonyl group, forming new derivatives.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as piperazine and phenylpyrimidine derivatives

Scientific Research Applications

4-[4-(2,5-Dimethylbenzenesulfonyl)piperazin-1-YL]-6-phenylpyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of 4-[4-(2,5-Dimethylbenzenesulfonyl)piperazin-1-YL]-6-phenylpyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes. For example, it may inhibit the activity of kinases or other signaling proteins, thereby affecting cell proliferation, apoptosis, and other cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

4-[4-(2,5-Dimethylbenzenesulfonyl)piperazin-1-YL]-6-phenylpyrimidine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C22H24N4O2S

Molecular Weight

408.5 g/mol

IUPAC Name

4-[4-(2,5-dimethylphenyl)sulfonylpiperazin-1-yl]-6-phenylpyrimidine

InChI

InChI=1S/C22H24N4O2S/c1-17-8-9-18(2)21(14-17)29(27,28)26-12-10-25(11-13-26)22-15-20(23-16-24-22)19-6-4-3-5-7-19/h3-9,14-16H,10-13H2,1-2H3

InChI Key

ZCHRRAKVFFLDQG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)C4=CC=CC=C4

Origin of Product

United States

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